molecular formula C5H7N5O4 B2418656 ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate CAS No. 359868-61-4

ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate

Cat. No.: B2418656
CAS No.: 359868-61-4
M. Wt: 201.142
InChI Key: FJSRIWJWANJPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-nitro-2H-tetrazol-2-yl)acetate is an organic compound with the molecular formula C5H7N5O4. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

The synthesis of ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-nitrotetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl (5-nitro-2H-tetrazol-2-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and acetic acid. Major products formed from these reactions include amino derivatives, carboxylic acids, and triazole compounds .

Scientific Research Applications

Ethyl (5-nitro-2H-tetrazol-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate involves its interaction with molecular targets through the tetrazole ring. The tetrazole moiety can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (5-nitro-2H-tetrazol-2-yl)acetate can be compared with other tetrazole derivatives such as:

Ethyl (5-nitro-2H-tetrazol-2-yl)acetate is unique due to its combination of the nitro group and ethyl acetate moiety, providing a balance of reactivity and stability that is valuable in various applications .

Properties

IUPAC Name

ethyl 2-(5-nitrotetrazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O4/c1-2-14-4(11)3-9-7-5(6-8-9)10(12)13/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSRIWJWANJPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.